Cas no 1469286-34-7 (1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile)

1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile
- SCHEMBL15321983
- 1-(isoxazol-3-yl)cyclopropanecarbonitrile
- 1469286-34-7
- VRNQUDGHHKWMPH-UHFFFAOYSA-N
- EN300-1844106
-
- インチ: 1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2
- InChIKey: VRNQUDGHHKWMPH-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(C2(C#N)CC2)=N1
計算された属性
- せいみつぶんしりょう: 134.048012819g/mol
- どういたいしつりょう: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 49.8Ų
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844106-0.1g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1844106-5.0g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1844106-5g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1844106-1g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1844106-0.05g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1844106-2.5g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1844106-10.0g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1844106-10g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1844106-0.5g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1844106-0.25g |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
1469286-34-7 | 0.25g |
$1170.0 | 2023-09-19 |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrileに関する追加情報
Professional Introduction to 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile (CAS No. 1469286-34-7)
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a highly intriguing compound in the realm of chemical and pharmaceutical research, characterized by its unique structural motifs that have garnered significant attention from the scientific community. This compound, identified by the CAS number 1469286-34-7, belongs to a class of molecules that exhibit promising potential in various biological and chemical applications. The presence of both the cyclopropane and oxazole moieties in its molecular framework imparts distinct chemical properties, making it a valuable scaffold for further derivatization and exploration.
The cyclopropane ring is a well-known structural unit in medicinal chemistry due to its high ring strain and reactivity, which can be harnessed to facilitate various chemical transformations. In contrast, the oxazole ring is a heterocyclic compound that has been extensively studied for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The combination of these two structural elements in 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile suggests a rich chemical space for innovation and discovery.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, opening up new avenues for its application in drug discovery. The nitrile group in the molecule further enhances its reactivity, allowing for diverse functionalization strategies. This has led to the development of novel derivatives with enhanced pharmacological profiles, making 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile a compelling candidate for further investigation.
In the context of pharmaceutical research, 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has been explored as a potential lead compound for the development of new therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules that can interact with biological targets in novel ways. For instance, studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and neurological disorders. The cyclopropane moiety has been particularly noted for its ability to modulate enzyme activity and receptor binding, while the oxazole ring contributes to the molecule's overall bioavailability.
The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the cyclopropane ring and the oxazole heterocycle, followed by functional group transformations to introduce the nitrile group. These synthetic strategies highlight the importance of interdisciplinary collaboration between organic chemists and biologists in developing innovative molecular architectures.
The pharmacological evaluation of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes and receptors associated with various diseases. For example, derivatives of this compound have shown potent activity against kinases involved in cancer cell proliferation. Additionally, preliminary in vivo studies suggest that it may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The versatility of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile as a chemical scaffold has also been recognized in materials science applications. Its unique structural features make it suitable for designing novel polymers and supramolecular assemblies with tailored properties. These materials have potential uses in areas such as drug delivery systems and smart materials.
The future prospects for 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile are vast and exciting. Ongoing research aims to further optimize its synthetic routes and explore new derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 1-(1,2-oxazol-3-y[cyclopropane]-1-carbonitrile (CAS No. 1469286[34]-7) is a remarkable compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new therapeutic agents and functional materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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